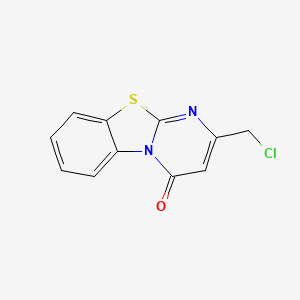
2-Chlorométhyl-9-thia-1,4a-diaza-fluorén-4-one
Vue d'ensemble
Description
“2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one” is a chemical compound with the molecular formula C11H7ClN2OS and a molecular weight of 250.703 .
Molecular Structure Analysis
The molecular structure of “2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one” is defined by the molecular formula C11H7ClN2OS . For more detailed structural information, you may need to refer to specialized databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one” are defined by its molecular structure, which is C11H7ClN2OS . For more detailed property information, you may need to refer to specialized databases or literature.Applications De Recherche Scientifique
C11H7ClN2OS C_{11}H_{7}ClN_{2}OS C11H7ClN2OS
et une masse moléculaire de 250,70 . Il s'agit d'un composé hétérocyclique qui a montré un potentiel dans diverses applications de recherche scientifique. Ci-dessous, je détaillerai six applications uniques du CTF, chacune dans sa propre section dédiée.Recherche en protéomique
Le CTF est utilisé dans la recherche en protéomique, où il sert de sonde chimique pour l'identification et la caractérisation des protéines. Son groupe chlorométhyle réactif peut former des liaisons covalentes avec certains résidus d'acides aminés, marquant ainsi les protéines pour une analyse ultérieure .
Chimiosenseur fluorescent pour les ions métalliques
Le CTF a été utilisé dans le développement de chimiosenseurs fluorescents, en particulier pour la détection des ions cuivre (II). Ces chimiosenseurs fonctionnent sur la base d'un processus de transfert d'électrons photo-induit (PET), qui se traduit par un effet d'extinction significatif de la fluorescence lorsqu'ils sont liés au Cu (II), ce qui en fait un outil précieux pour la bio-imagerie et la surveillance environnementale .
Bio-imagerie des cellules de levure
En bio-imagerie, les dérivés du CTF ont été utilisés pour visualiser les cellules de levure. La capacité du composé à se lier sélectivement à certains composants cellulaires et ses propriétés fluorescentes permettent aux chercheurs de suivre les processus biologiques et la localisation des molécules au sein des cellules .
Safety and Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)pyrimido[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-6-7-5-10(15)14-8-3-1-2-4-9(8)16-11(14)13-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDOZXZVWBCGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C=C(N=C3S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366562 | |
| Record name | 2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62773-11-9 | |
| Record name | 2-Chloromethyl-9-thia-1,4a-diaza-fluoren-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 3-amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1607601.png)
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1607602.png)
![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)


![Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B1607607.png)



